2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide
Description
This compound features a dihydropyridinone core substituted with a 4-methoxybenzenesulfonyl group at position 3, methyl groups at positions 4 and 6, and an N-phenylacetamide side chain. The dihydropyridinone scaffold is structurally rigid, which could optimize interactions with biological targets. Crystallographic refinement tools like SHELXL are often employed to resolve such complex structures .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-15-13-16(2)24(14-20(25)23-17-7-5-4-6-8-17)22(26)21(15)30(27,28)19-11-9-18(29-3)10-12-19/h4-13H,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJFJUUZUUQSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridinone Core: This can be achieved through a condensation reaction involving a suitable diketone and an amine under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Final Coupling with N-phenylacetamide: This can be achieved through an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory and anticancer research.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound in biological systems often involves its interaction with specific enzymes or receptors. The sulfonyl group can act as a strong electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The methoxyphenyl group may enhance the compound’s binding affinity to certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
Dihydropyridinone vs. Pyrimidine/Hexan-2-yl Backbones
- Target Compound: The dihydropyridinone core provides conformational rigidity, favoring target engagement through defined spatial positioning.
- Pharmacopeial Compounds (m, n, o): These feature hexan-2-yl backbones with hydroxyl and phenoxy groups, enabling hydrogen bonding but introducing conformational flexibility. The acetamide linkage is retained, similar to the target compound .
- CAS 476484-45-4: Contains a triazole core, which is planar and aromatic, contrasting with the partially saturated dihydropyridinone ring. The sulfanyl group in this compound may confer weaker hydrogen-bonding capacity compared to the sulfonyl group in the target .
Substituent Effects
- 4-Methoxybenzenesulfonyl Group : Strong electron-withdrawing properties enhance stability and polar interactions.
- Phenoxy Groups (m, n, o): Electron-donating methyl substituents on the phenyl ring increase lipophilicity but reduce solubility .
- Chlorophenyl/Bromophenyl Groups (CAS 476484-45-4) : Halogen atoms improve membrane permeability but may introduce toxicity risks .
Pharmacological Implications
- Target Compound : The sulfonyl group likely enhances binding to serine proteases or kinases via polar interactions. Methoxy and methyl groups balance solubility and bioavailability.
- CAS 876877-95-1 : A pyridin-2-yl acetamide group may facilitate π-π stacking with aromatic residues in enzymes, but the oxadiazole ring could limit metabolic stability .
- Ethyl (4,6-Dimethylpyrimidin-2-yl)aminoacetate (CAS 349442-54-2): The ester moiety improves cell permeability but is prone to hydrolysis, unlike the stable acetamide in the target compound .
Structural and Functional Data Table
Research Findings and Limitations
- Structural Insights: SHELX-based crystallography (e.g., SHELXL) is critical for resolving complex substituent arrangements, as seen in the target compound’s dihydropyridinone core .
- Activity Gaps : While sulfonyl-containing analogs show enhanced target affinity, direct comparative bioactivity data for the target compound are absent in the provided evidence.
- Synthetic Challenges: The 4-methoxybenzenesulfonyl group may complicate synthesis due to steric hindrance, unlike simpler phenoxy derivatives .
Biological Activity
The compound 2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide , also known by its ChemDiv compound ID F195-0299, is a complex organic molecule with potential therapeutic applications. It features a unique structural arrangement that combines elements from dihydropyridine, sulfonamide, and aromatic systems, which may contribute to its biological activity.
- Molecular Formula : C23H24N2O6S
- Molecular Weight : Approximately 448.51 g/mol
- IUPAC Name : 2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide
- SMILES : CC(C=C(C)N(CC(Nc(cc1)ccc1OC)=O)C1=O)=C1S(c(cc1)ccc1OC)(=O)=O
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Possible Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as alpha-glucosidase and acetylcholinesterase, which are relevant in conditions like diabetes and Alzheimer's disease .
- Tubulin Interaction : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A2780 (ovarian carcinoma), MCF-7 (breast cancer).
- IC50 Values : Some derivatives showed IC50 values ranging from 4.47 to 52.8 μM against these cell lines .
Antibacterial Activity
The compound and its derivatives have also demonstrated antibacterial properties. For example:
- Compounds similar to this structure have shown effectiveness against specific bacterial strains, indicating a potential role in antibiotic development .
Case Studies
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | A2780 | 4.47 - 52.8 | Tubulin inhibition |
| Study 2 | MCF-7 | Varies | Cell cycle arrest at G2/M phase |
| Study 3 | Bacterial Strains | N/A | Antibacterial activity |
Synthesis and Structural Analysis
The synthesis of this compound involves several key reactions that utilize various reagents and conditions. The synthetic pathway typically includes:
- Formation of Dihydropyridine Core : Utilizing condensation reactions.
- Sulfonylation : Introducing the sulfonyl group through electrophilic substitution.
- Acetylation : Finalizing the structure with acetamide formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
